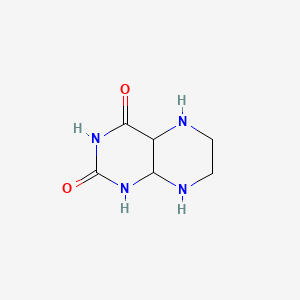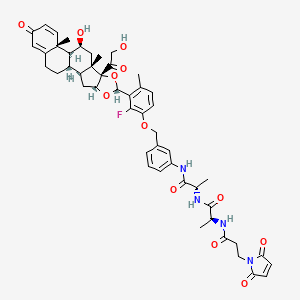
Glucocorticoid receptor agonist-4 Ala-Ala-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor agonist-4 Ala-Ala-Mal is a compound that acts as an agonist for the glucocorticoid receptor. It is a conjugate of an anti-human tumor necrosis factor alpha antibody and a glucocorticoid receptor agonist. This compound is primarily used in the study of autoimmune and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-4 Ala-Ala-Mal involves the conjugation of an anti-human tumor necrosis factor alpha antibody with a glucocorticoid receptor agonist. The specific synthetic routes and reaction conditions are proprietary and detailed in patents .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed. it is known that the compound is produced under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-4 Ala-Ala-Mal undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions may take place, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and applications .
Scientific Research Applications
Glucocorticoid receptor agonist-4 Ala-Ala-Mal has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of glucocorticoid receptor agonists.
Biology: Employed in research on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Glucocorticoid receptor agonist-4 Ala-Ala-Mal exerts its effects by binding to the glucocorticoid receptor. This binding induces a conformational change in the receptor, leading to its activation. The activated receptor then interacts with specific DNA sequences, regulating the expression of target genes involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Glucocorticoid receptor agonist-3 Ala-Ala-Mal: Another conjugate of an anti-human tumor necrosis factor alpha antibody and a glucocorticoid receptor agonist.
Glucocorticoid receptor agonist-1 Ala-Ala-Mal: A similar compound used in the study of autoimmune and inflammatory diseases.
Uniqueness
Glucocorticoid receptor agonist-4 Ala-Ala-Mal is unique due to its specific conjugation with an anti-human tumor necrosis factor alpha antibody, which enhances its efficacy in targeting autoimmune and inflammatory diseases. This specificity makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C49H55FN4O12 |
|---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46+,47-,48-,49+/m0/s1 |
InChI Key |
BISHTACTVXELTJ-LXQRTRQESA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCN3C(=O)C=CC3=O)F)[C@@H]4O[C@@H]5C[C@H]6[C@@H]7CCC8=CC(=O)C=C[C@@]8([C@H]7[C@H](C[C@@]6([C@@]5(O4)C(=O)CO)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


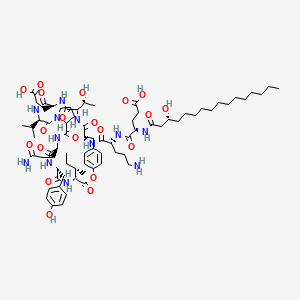
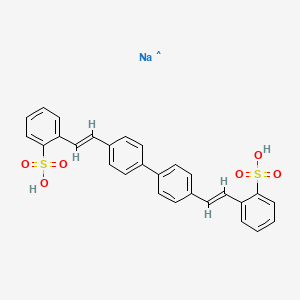
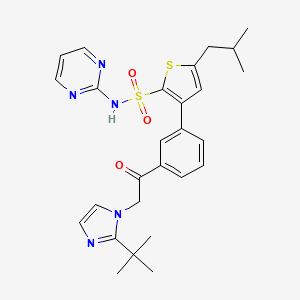
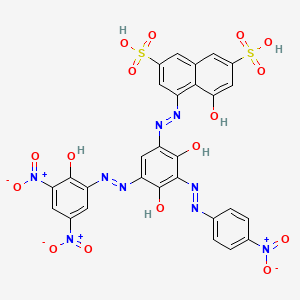
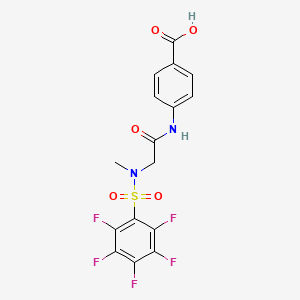
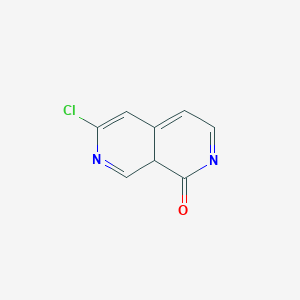
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
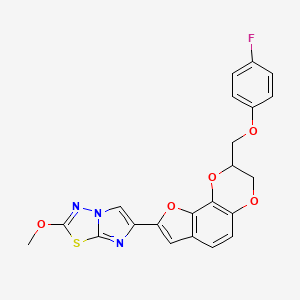
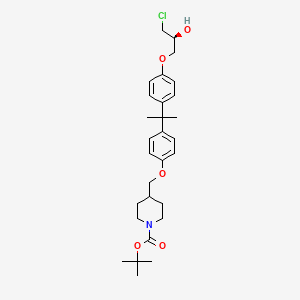
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
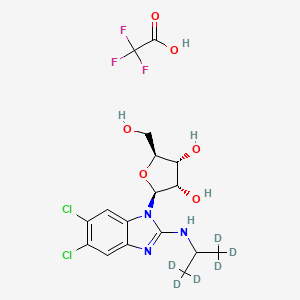
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
